Ritanserin

Receptor binding 5-HT2A pharmacology In vitro screening

Ritanserin (CAS 87051‑43‑2) delivers sub‑nanomolar 5‑HT2A (Ki=0.22–0.45 nM) and 5‑HT2C (Ki=0.71 nM) antagonism with >2000‑fold selectivity over D2 and α1 receptors. Select ritanserin over ketanserin to avoid α1‑mediated hypotension or over risperidone to eliminate D2/α1 confounds. Its 40‑hour half‑life and clinically validated slow‑wave sleep enhancement make it the cleanest probe for sleep‑architecture and D2‑independent antipsychotic studies. Available in research quantities with verified ≥98% purity.

Molecular Formula C27H25F2N3OS
Molecular Weight 477.6 g/mol
CAS No. 87051-43-2
Cat. No. B1680649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRitanserin
CAS87051-43-2
Synonyms6-(2-(4-(Bis(4-fluorophenyl)methylene)-1-piperidinyl)ethyl)-7-methyl-5H-thiazolo(3,2-a)pyrimidin-5-one
R 55667
R-55667
R55667
Ritanserin
Ritanserin Hydrochloride
Ritanserin Tartrate
Molecular FormulaC27H25F2N3OS
Molecular Weight477.6 g/mol
Structural Identifiers
SMILESCC1=C(C(=O)N2C=CSC2=N1)CCN3CCC(=C(C4=CC=C(C=C4)F)C5=CC=C(C=C5)F)CC3
InChIInChI=1S/C27H25F2N3OS/c1-18-24(26(33)32-16-17-34-27(32)30-18)12-15-31-13-10-21(11-14-31)25(19-2-6-22(28)7-3-19)20-4-8-23(29)9-5-20/h2-9,16-17H,10-15H2,1H3
InChIKeyJUQLTPCYUFPYKE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility12.2 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ritanserin (CAS 87051-43-2): High-Potency 5-HT2A/2C Antagonist for Research and Investigational Applications


Ritanserin (CAS 87051-43-2) is a potent, orally active, long-acting antagonist of serotonin 5-HT2A and 5-HT2C receptors [1]. The compound exhibits sub-nanomolar binding affinity for 5-HT2A (Ki = 0.22–0.45 nM) and 5-HT2C (Ki = 0.71 nM) receptors, with approximately 40- to 170-fold lower affinity for histamine H1, dopamine D2, and adrenergic α1/α2 receptors [2]. Unlike many 5-HT2 antagonists in its class, ritanserin shows minimal α1-adrenergic antagonism, which confers a distinct functional selectivity profile [3]. The compound has been evaluated in clinical trials for anxiety, depression, insomnia, and schizophrenia, with notable effects on increasing slow-wave sleep [4].

Ritanserin vs. In-Class 5-HT2 Antagonists: Why Structural Analogs Cannot Be Interchanged Without Experimental Validation


Despite sharing the 5-HT2 antagonist classification, compounds within this class exhibit substantial divergence in receptor selectivity fingerprints, pharmacokinetic duration, and functional in vivo effects. Ritanserin distinguishes itself from close structural analogs such as ketanserin and risperidone through quantifiable differences in α1-adrenergic affinity, D2 receptor occupancy, and 5-HT1D subtype discrimination. Substituting ritanserin with ketanserin introduces confounding α1-adrenergic blockade and altered 5-HT1Dα/β selectivity [1]; substituting with risperidone introduces potent D2 antagonism with fundamentally different behavioral and neurochemical outcomes [2]. These differences are not marginal—they represent distinct pharmacological tools with non-overlapping experimental utility. The evidence below quantifies exactly where ritanserin diverges from its closest comparators, enabling scientifically justified selection.

Ritanserin Procurement Evidence: Quantified Differentiation vs. Ketanserin, Risperidone, Sarpogrelate, and MDL100907


5-HT2A Binding Affinity Comparison: Ritanserin vs. Ketanserin vs. Risperidone vs. MDL100907 (Standardized Panel)

In a standardized head-to-head panel using recombinant human 5-HT2A receptors expressed in heterologous cell systems, ritanserin (Ki = 0.22 nM) demonstrates higher binding affinity than ketanserin (Ki = 1.13 nM) and risperidone (Ki = 0.30 nM), though lower than the ultra-selective MDL100907 (Ki = 0.47 nM) [1]. A separate cross-study comparison from the JPET dataset reports ritanserin Ki = 0.85 nM vs. ketanserin Ki = 3.16 nM for 5-HT2A, representing a 3.7-fold affinity advantage [2].

Receptor binding 5-HT2A pharmacology In vitro screening Comparative pharmacology

α1-Adrenergic Selectivity Divergence: Ritanserin vs. Ketanserin in Cardiovascular Outcomes

In a direct comparative clinical study of essential hypertension patients, ketanserin (40 mg orally) significantly reduced sitting mean arterial pressure by 15.4 ± 3.2 mm Hg (p < 0.03 vs. placebo), whereas ritanserin (10 mg or 20 mg) produced no significant blood pressure reduction (9.0 ± 2.6 and 10.8 ± 1.8 mm Hg, respectively, with placebo reduction at 8.5 ± 2.2 mm Hg) [1]. This functional divergence is mechanistically explained by ketanserin's α1-adrenergic antagonist properties, while ritanserin is largely devoid of α1-receptor binding affinity [1].

Selectivity profiling Adrenergic pharmacology In vivo cardiovascular Functional selectivity

Ex Vivo Receptor Occupancy Selectivity: Ritanserin vs. Risperidone (D2 and α1 Receptors)

Ex vivo autoradiography in rat brain sections quantified dose-dependent receptor occupancy. Ritanserin produced 50% occupancy of 5-HT2 receptors at 0.02 mg/kg s.c., but even at 40 mg/kg s.c. (2000-fold higher dose) failed to occupy 50% of D2 or α1 receptors [1]. In contrast, risperidone occupied 50% of 5-HT2, α1, and D2 receptors at 0.0075, 0.32, and 2.5 mg/kg s.c., respectively [1].

Receptor occupancy Ex vivo autoradiography Dopamine D2 Antipsychotic comparison Selectivity window

5-HT1Dα/β Subtype Discrimination: Ritanserin vs. Ketanserin Differential Selectivity

In [3H]5-HT competition assays using recombinant human receptors, both compounds exhibited moderate affinity for 5-HT1Dα but markedly different selectivity profiles relative to 5-HT1Dβ. Ritanserin showed 22-fold selectivity for 5-HT1Dα over 5-HT1Dβ (pKi = 7.30), whereas ketanserin demonstrated 71-fold selectivity (pKi = 7.17) [1]. Methiothepin, a nonselective control, showed similar affinities (pKi = 7.64–8.01) for both subtypes [1].

5-HT1D receptor Subtype selectivity Recombinant human receptors Pharmacological tool

In Vivo 5-HT2A Antagonism Potency: Ritanserin vs. Ketanserin vs. MDL100907 in DOI-Induced Head Twitch

In the DOI-induced head twitch assay (a behavioral readout of 5-HT2A activation in rats), the ED50 values for inhibiting the response were: MDL100907 = 0.005 mg/kg, ketanserin = 0.029 mg/kg (95% CI: 0.009–0.096), and ritanserin = 0.027 mg/kg (95% CI: 0.008–0.091) [1]. Ritanserin and ketanserin showed comparable in vivo potency (ED50 ratio = 1.07), both approximately 5.4-fold less potent than MDL100907 [1].

In vivo pharmacology Behavioral assay Head twitch response 5-HT2A function

Sleep Architecture Modulation: Ritanserin Increases Slow-Wave Sleep in Human Studies

In a study of 134 narcolepsy patients, ritanserin (5 or 10 mg) significantly increased nocturnal slow-wave sleep (percentage of total sleep time) and significantly reduced non-REM stage 1 percentage during daytime sleep [1]. This effect distinguishes ritanserin from other 5-HT2 antagonists lacking robust human sleep data. Notably, the SWS enhancement occurs without sedation—ritanserin is described as having 'little sedative action' [2]—contrasting with antihistaminergic sedatives. However, the effect magnitude varies across studies; a 2003 narcolepsy trial showed improved subjective sleep quality but no significant change in objective daytime alertness [1].

Sleep research Slow-wave sleep Polysomnography 5-HT2 antagonism Clinical sleep effects

Ritanserin Research Applications: Evidence-Based Experimental Use Cases


Pure 5-HT2 Antagonism Without α1-Adrenergic or D2 Confounds

Researchers requiring clean 5-HT2A/2C receptor blockade without ancillary α1-adrenergic or dopamine D2 engagement should select ritanserin over ketanserin or risperidone. The ex vivo receptor occupancy data demonstrate ritanserin's >2000-fold selectivity window for 5-HT2 over D2 and α1 receptors, whereas risperidone occupies D2 and α1 at therapeutically relevant doses [5]. Similarly, ritanserin lacks the α1-mediated hypotensive effects of ketanserin observed clinically [6].

Investigational Studies of Slow-Wave Sleep Enhancement

For sleep architecture research focused on enhancing slow-wave sleep without sedation, ritanserin offers human-validated efficacy in increasing SWS percentage [5]. The compound's long half-life (~40 hours) supports sustained 5-HT2 antagonism, though researchers should account for potential rebound sleep impairment upon withdrawal [5]. This distinguishes ritanserin from short-acting sleep agents.

Schizophrenia Research: Isolating Serotonergic from Dopaminergic Antipsychotic Mechanisms

Ritanserin serves as a critical control compound for dissecting the serotonergic versus dopaminergic contributions to antipsychotic efficacy. An open clinical study in acute schizophrenia patients (10 mg b.i.d., 4 weeks) showed significant improvement in both positive and negative symptoms, with PET confirmation of zero D2 receptor occupancy and no prolactin elevation [5]. This D2-independent antipsychotic-like effect provides a unique mechanistic probe not achievable with risperidone or haloperidol.

In Vitro Receptor Binding Panels Requiring High-Potency 5-HT2A Probe

For screening assays requiring sub-nanomolar 5-HT2A antagonism, ritanserin (Ki = 0.22–0.45 nM) offers greater potency than ketanserin (Ki = 1.13–3.16 nM) [5][6]. However, researchers requiring ultra-high 5-HT2A selectivity over 5-HT2C should note that MDL100907 (Ki = 0.47 nM) provides even greater 5-HT2A/2C discrimination, while ritanserin exhibits comparable nanomolar affinity at both 5-HT2A and 5-HT2C [6].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

29 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ritanserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.